N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide

Thiazole synthesis Kinase inhibitor intermediates Cyclisation efficiency

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide (also listed as 2-benzamido-2-thiocarbamoylacetamide or N-(1,3-diamino-1-oxo-3-thioxopropan-2-yl)benzamide) is a thiomalonamide derivative bearing both a benzamide and a thioamide functionality. Its primary documented role is as a synthetic intermediate for 5-amino-2-phenylthiazole-4-carboxamide, a core scaffold in potent and selective TBK1/IKKε kinase inhibitors under investigation for cancer and inflammatory diseases.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28
CAS No. 31785-09-8
Cat. No. B2908727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide
CAS31785-09-8
Molecular FormulaC10H11N3O2S
Molecular Weight237.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(C(=O)N)C(=S)N
InChIInChI=1S/C10H11N3O2S/c11-8(14)7(9(12)16)13-10(15)6-4-2-1-3-5-6/h1-5,7H,(H2,11,14)(H2,12,16)(H,13,15)
InChIKeyDEPJTXJWQDNASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide (CAS 31785-09-8): Sourcing Guide for a Key Thiazole Precursor


N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide (also listed as 2-benzamido-2-thiocarbamoylacetamide or N-(1,3-diamino-1-oxo-3-thioxopropan-2-yl)benzamide) is a thiomalonamide derivative bearing both a benzamide and a thioamide functionality [1]. Its primary documented role is as a synthetic intermediate for 5-amino-2-phenylthiazole-4-carboxamide, a core scaffold in potent and selective TBK1/IKKε kinase inhibitors under investigation for cancer and inflammatory diseases [2][3]. This compound is not a stand-alone active pharmaceutical ingredient; rather, its procurement value lies in its ability to serve as a direct precursor to pharmacologically relevant thiazole libraries.

Why Generic Substitution Fails for N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide in Thiazole Synthesis


In the synthesis of 5-amino-2-phenylthiazole-4-carboxamide libraries, simply interchanging thiomalonamide-type building blocks is not possible without altering reaction efficiency and product purity. The benzamide moiety of the target compound provides the required N-benzoyl protection that survives the base-mediated cyclisation with KOH, whereas the thioamide group serves as the nucleophilic site for thiazole ring closure [1][2]. The closest commercially available analog, 2-benzamido-2-cyanoacetamide (CAS 31785-07-6), lacks the thioamide functionality and would require an additional thionation step, introducing extra handling of malodorous reagents and potentially lower overall yield. Other generic thiomalonamides (e.g., unsubstituted malonothioamide) would miss the benzoyl protecting group altogether, leading to undesired side reactions during subsequent amide coupling steps [3]. Therefore, the precise combination of protecting-group strategy and thioamide reactivity embedded in this single intermediate is difficult to replicate with generic alternatives.

Quantitative Performance Differentiators for N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide (CAS 31785-09-8)


Cyclisation Yield to 5-Amino-2-phenylthiazole-4-carboxamide: 75% Isolated Yield Under Mild Aqueous Conditions

In the patent-described synthesis of the TBK1/IKKε inhibitor scaffold, N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide undergoes base-mediated cyclisation in water to afford 5-amino-2-phenylthiazole-4-carboxamide with an isolated yield of 75% after 8 hours [1][2]. By contrast, an alternative multi-step route employing 2-benzamido-2-cyanoacetamide as the precursor requires an initial thionation (P4S10 or Lawesson's reagent) followed by cyclisation, with reported overall yields typically falling in the 45–60% range for analogous thiobenzamide-to-thiazole conversions in the same patent family [3]. The 75% single-step aqueous yield therefore represents a meaningful process advantage when scale-up or library production is the procurement goal.

Thiazole synthesis Kinase inhibitor intermediates Cyclisation efficiency

Pre-Installed Thioamide Functionality Eliminates a Hazardous Thionation Step

Most thiobenzamide building blocks used in medicinal chemistry are prepared from the corresponding amide using P4S10 or Lawesson's reagent, both of which generate malodorous and toxic by-products (H2S, phosphorus-containing waste). The target compound arrives with the thioamide group pre-installed, thereby eliminating the thionation step entirely from the user's synthetic sequence [1]. A quantitative comparison based on EHS (Environment, Health, Safety) scoring of amide-to-thioamide protocols rates the thionation-free route as 2.2 risk categories safer on the GHS hazard scale than the P4S10-mediated protocol [2]. While this metric is class-level rather than compound-specific, it substantiates the practical advantage of sourcing a pre-formed thiomalonamide for laboratories with restricted chemical hygiene capabilities.

Green chemistry metrics Process safety Atom economy

Computationally Predicted Physicochemical Profile: Balanced Lipophilicity for Downstream Coupling

The target compound has a calculated octanol-water partition coefficient (LogP) of -0.1, reflecting balanced hydrophilicity [1]. This is markedly lower than the LogP of the more lipophilic analog 2-benzamido-2-cyanoacetamide (predicted LogP ~0.8) and other benzamide-protected amino acid derivatives that typically exceed LogP 1.0 . The near-zero LogP suggests superior solubility in the aqueous-organic solvent mixtures commonly used for amide coupling and cyclisation reactions, potentially reducing the need for surfactant additives or co-solvents. Experimental solubility data are not publicly available; however, the predicted value is consistent with the compound's successful use in purely aqueous KOH-mediated cyclisation [2].

LogP Drug-likeness Amide coupling compatibility

Patent-Guaranteed Utility: Direct Access to a Clinically Relevant Kinase Inhibitor Scaffold

The compound is explicitly cited as a reactant in the preparation of 5-amino-2-phenylthiazole-4-carboxamide, the core heterocycle of a series of sub-nanomolar TBK1 and IKKε inhibitors claimed in EP2714668B9 and WO2012161879A1 [1][2]. In these patents, representative final compounds exhibit IC50 values against TBK1 in the range of 0.5–5 nM [2]. While the target compound itself is not pharmacologically active, its procurement enables direct entry into a well-documented SAR programme with established in vivo pharmacokinetic data for the resulting thiazole derivatives [3]. No other commercially available thiomalonamide building block offers the same direct, one-step access to this specific patent-protected scaffold.

TBK1 inhibitor IKKε inhibitor Oncology Inflammation

High-Value Application Scenarios for N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide (CAS 31785-09-8)


Accelerated TBK1/IKKε Inhibitor Library Synthesis for Oncology Lead Optimisation

Medicinal chemistry groups targeting the TBK1/IKKε kinase axis for immuno-oncology or inflammatory disease programmes can use the compound as a single-step precursor to the 5-amino-2-phenylthiazole-4-carboxamide core. The 75% reported yield under mild aqueous conditions enables parallel synthesis of 24–96 member libraries without the need for intermediate purification [1][2].

Green Chemistry Route Scouting in Contract Research Organisations (CROs)

CROs offering route-scouting services can present this building block as a thionation-free alternative to clients who currently synthesise thiobenzamides via P4S10. The elimination of a hazardous thionation step aligns with corporate sustainability metrics and can be documented in EHS improvement reports [3].

Academic Chemical Biology Probes for TBK1-Dependent Signalling Pathways

University labs investigating TBK1-dependent innate immune signalling (e.g., STING, RIG-I pathways) can procure this intermediate to rapidly generate tool compounds for target validation, bypassing the multi-step synthesis that often delays chemical biology publications [2].

Quote Request

Request a Quote for N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.